molecular formula C6H12 B1361246 cis-3-Hexene CAS No. 7642-09-3

cis-3-Hexene

Cat. No.: B1361246
CAS No.: 7642-09-3
M. Wt: 84.16 g/mol
InChI Key: ZQDPJFUHLCOCRG-WAYWQWQTSA-N
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Description

cis-3-Hexene is a symmetrical cis-disubstituted alkene that can be prepared by the hydroboration of 3-hexyne followed by protonolysis. The gas-phase study of its molecular structure by electron diffraction combined with molecular mechanical calculations reveals the presence of the (+ac, +ac) and the (-ac, +ac) forms. cis-3-Hexene undergoes epoxidation with dimethyldioxirane to form the corresponding epoxide.
Cis-3-hexene is a 3-hexene in which the double bond adopts a cis-configuration.

Mechanism of Action

Target of Action

cis-3-Hexene is a symmetrical cis-disubstituted alkene . Its primary targets are the carbon-carbon double bonds in organic compounds . These double bonds are susceptible to various chemical reactions, making this compound a versatile reactant in organic chemistry.

Mode of Action

This compound interacts with its targets primarily through oxidation reactions. One such reaction is epoxidation, where an oxygen atom is added across the carbon-carbon double bond to form an oxacyclopropane ring, also known as an epoxide . This reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .

Another significant reaction is with hydroxyl radicals (OH). The reaction of OH radicals with this compound has been studied both experimentally and theoretically . The reaction mechanism involves different conformations of the reactants and a complex transition state .

Biochemical Pathways

This compound is involved in the green leaf volatile (GLV) pathway in plants . When plant leaves are damaged, GLVs are emitted, which can mediate direct or indirect plant defense reactions . This compound, as a major plant volatile signaling molecule, can diffuse over long distances from plant to plant in gaseous form to mediate these defense reactions .

Result of Action

The result of this compound’s action depends on the specific reaction it is involved in. In the case of epoxidation, the product is an epoxide, which is a useful reagent that may be further reacted to form anti vicinal diols . In the reaction with OH radicals, the products are likely to be various oxidation products .

In the context of its role in plant defense, the emission of this compound and other GLVs can attract predators of herbivorous insects, thereby reducing the damage to the plant .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, light, and the presence of other chemicals. For example, the rate of the reaction of this compound with OH radicals is temperature-dependent . In the context of its role in plant defense, the effectiveness of this compound as a signaling molecule would be influenced by factors such as wind direction and speed, humidity, and the presence of other volatile compounds .

Biochemical Analysis

Biochemical Properties

cis-3-Hexene plays a significant role in biochemical reactions, particularly in the formation of epoxides through epoxidation reactions. It interacts with enzymes such as dimethyldioxirane, which facilitates the conversion of this compound to its corresponding epoxide . Additionally, this compound can undergo hydroboration reactions with diisopinocampheylborane, leading to the formation of 3-hexanol . These interactions highlight the versatility of this compound in various biochemical processes.

Cellular Effects

This compound influences cellular processes by acting as a volatile organic compound (VOC) that can be emitted and perceived by plant cells. It plays a role in plant-plant communication, where it can initiate signaling cascades that prime plant defenses against herbivores and increase tolerance to abiotic stresses . The compound’s ability to cross cellular barriers and interact with cell signaling pathways underscores its importance in cellular communication and defense mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. The compound’s double bond configuration allows it to participate in stereospecific reactions, such as epoxidation and hydroboration . These reactions involve the formation of intermediate complexes that facilitate the conversion of this compound to other biologically active compounds. The molecular structure of this compound, characterized by its cis-configuration, plays a crucial role in determining its reactivity and interaction with other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound can undergo epoxidation and hydroboration reactions, leading to the formation of stable products such as epoxides and alcohols . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where it has been shown to influence gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its biological effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including epoxidation and hydroboration reactions. These pathways involve the interaction of this compound with enzymes such as dimethyldioxirane and diisopinocampheylborane, leading to the formation of epoxides and alcohols . The compound’s involvement in these pathways highlights its role in modulating metabolic flux and influencing metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cellular membranes and interact with transporters and binding proteins that facilitate its movement and localization . The compound’s ability to diffuse across cellular barriers and accumulate in specific tissues underscores its importance in cellular communication and defense mechanisms.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . Its localization within cells can affect its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical research.

Properties

IUPAC Name

(Z)-hex-3-ene
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InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDPJFUHLCOCRG-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID30891266
Record name (3Z)-3-Hexene
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Molecular Weight

84.16 g/mol
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Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name cis-3-Hexene
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CAS No.

7642-09-3
Record name 3-Hexene, (3Z)-
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Record name cis-3-Hexene
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Record name (3Z)-3-Hexene
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Record name (3Z)-hex-3-ene
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Record name 3-HEXENE, (3Z)-
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Synthesis routes and methods

Procedure details

The 3-hexene feedstock was assumed to have a composition of 33 wt % cis-3-hexene and 67 wt % trans-3-hexene. The normal boiling points for 1-, 2-, and 3-hexene are listed in Example 2. The normal boiling for DMF, the extraction solvent in this example, is 152° C. (305° F.). The isomerization reaction was assumed to occur at the bottom of the column. The column was assumed to have 150 theoretical stages, a kettle reboiler, and a total condenser. The operating conditions for the column consisted of a pressure of 7 atm, condenser temperature of 140° C. (283° F.), and reboiler temperature of 232° C. (450° F.). In addition, 100 lb/hr of DMF was added to the 10th theoretical stage of the column (near the top). This resulted in a column with a diameter of 11.8 ft and a reflux ratio of 518. For this case, the 1000 lb/hr 3-hexene feed resulted in 980 lb/hr of 99 wt % 1-hexene product. The column bottoms contained 91 wt % DMF, which can be recycled back to the column. A detailed material balance is shown in the following table. RXFEED is the distillation column feed stream, SOLVENT is the DMF extractive distillation solvent stream, BOTTOMS is the distillation column bottoms stream, and 1-HEXENE is the product stream, which is obtained from the top of the column.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cis-3-hexene?

A1: this compound has a molecular formula of C₆H₁₂ and a molecular weight of 84.16 g/mol.

Q2: Are there any available spectroscopic data for this compound?

A2: Yes, several studies utilize spectroscopic techniques to characterize this compound. For example, gas chromatography-mass spectrometry (GC-MS) has been used to identify and quantify this compound in complex mixtures, such as the volatile oil from leaves of Cordyline fruticosa []. Additionally, electron diffraction studies have provided insights into the gas-phase molecular structure of this compound [].

Q3: What is the reactivity of this compound with OH radicals in the atmosphere?

A3: this compound reacts readily with OH radicals in the atmosphere, leading to the formation of various oxidation products. The rate coefficient for this reaction has been determined to be (6.27 ± 0.66) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K []. Density functional theory (DFT) calculations have been employed to investigate the reaction mechanism, revealing the formation of different conformers during the reaction [].

Q4: What are the products formed from the gas-phase ozonolysis of this compound?

A4: The gas-phase reaction of ozone with this compound generates a range of carbonyl products. Primary carbonyls are formed with a yield close to 1.0, consistent with the expected reaction mechanism []. The reaction also produces secondary carbonyls, likely resulting from further reactions of the CH₃CH₂CHOO biradical generated during the ozonolysis []. Interestingly, studies using deuterated this compound (this compound-3,4-d2) revealed that one-third of OH radical formation involves vinylic hydrogens, suggesting a pathway involving the rearrangement of anti carbonyl oxides [].

Q5: How does this compound interact with chlorine atoms in the atmosphere?

A5: The reaction of this compound with chlorine atoms is an important atmospheric degradation pathway. The rate coefficient for this reaction has been determined to be (4.13 ± 0.51) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 296 K []. The overall reaction involves both addition and hydrogen abstraction channels, contributing 70% and 30%, respectively, to the global kinetics [].

Q6: How does the hydroboration of this compound with 9-borabicyclo[3.3.1]nonane dimer proceed?

A6: Unlike more reactive alkenes that exhibit first-order kinetics, the reaction of this compound with 9-borabicyclo[3.3.1]nonane dimer doesn't show a clear rate-determining step. The reaction exhibits a kinetic behavior that falls between first- and three-halves-order kinetics, indicating a complex interplay between dimer dissociation and alkene-monomer reaction rates [].

Q7: Can this compound be used in olefin metathesis reactions?

A7: While this compound itself is not a catalyst in olefin metathesis, it can act as a substrate. For instance, a molybdenum-based monoaryloxide monopyrrolide complex has been shown to catalyze the Z-selective metathesis of this compound, producing cis-3-heptene as the major product [].

Q8: Are there any reported syntheses utilizing this compound as a starting material?

A8: Yes, this compound serves as a valuable starting material in organic synthesis. One example involves its conversion to cis-jasmone, a natural fragrance compound. The synthesis proceeds through several steps, including the formation of a diketone intermediate from the reaction of an acylcarbonyl-ferrate with methyl vinyl ketone, ultimately leading to cis-jasmone in good yield []. Another approach utilizes 1-(p-tolylsulfonyl)-cis-3-hexene as a precursor for the synthesis of various jasmonoids, including cis-jasmone, methyl jasmonate, and γ-jasmolactone [].

Q9: Does this compound play a role in plant-insect interactions?

A9: Yes, this compound is recognized as a green leaf volatile (GLV) and acts as a signaling molecule in plant-insect interactions. For example, research has shown that this compound is emitted from wounded stems of myrmecophytic Piper species []. This volatile compound, along with other oxylipin reactive electrophilic species (RES) compounds, may signal tissue damage to inhabiting Pheidole ants, triggering a defensive response [].

Q10: Is this compound found in food or beverages?

A10: Yes, this compound is a naturally occurring volatile compound found in various fruits and vegetables. It contributes to the characteristic aroma of certain foods and beverages. For instance, cis-3-hexenyl acetate, an ester derivative of this compound, is a significant aroma component in peach juice beverages [].

Q11: What is known about the toxicity of this compound?

A11: While this compound is generally considered to be of low toxicity, detailed toxicological data may be limited. As with any chemical compound, it's essential to handle it with care and avoid unnecessary exposure. The presence of this compound in replacement liquids for electronic cigarettes has raised some concerns, and further research is needed to assess its potential health effects [].

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